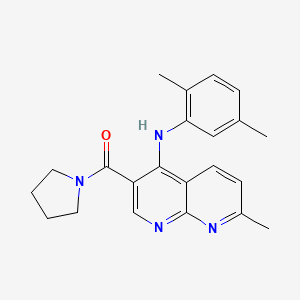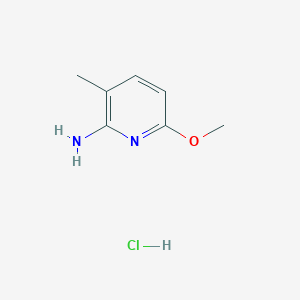![molecular formula C19H36ClNO2 B2637442 {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride CAS No. 464877-32-5](/img/structure/B2637442.png)
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is a synthetic compound that features an adamantane moiety, which is known for its rigid and bulky structure
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The company does not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride typically involves the reaction of adamantan-1-yl derivatives with appropriate ethoxy and hydroxypropyl groups. One common method includes the condensation of adamantanone with ethylene oxide in the presence of a strong base like potassium hydroxide (KOH) and a phase transfer catalyst such as 18-crown-6
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the adamantane moiety.
Substitution: The ethoxy and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in the design of novel compounds with specific spatial arrangements.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The adamantane moiety is known for its antiviral and neuroprotective properties, which could be leveraged in the development of new therapeutic agents.
Industry
In industry, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and rigidity to the materials.
Mecanismo De Acción
The mechanism of action of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the compound’s ability to form hydrogen bonds through its hydroxyl and amine groups can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Rimantadine: Another antiviral compound similar to amantadine.
Uniqueness
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is unique due to its combination of the adamantane moiety with ethoxy and hydroxypropyl groups, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to its simpler counterparts .
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(diethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)13-18(21)14-22-6-5-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,3-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPWJPQUMVVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
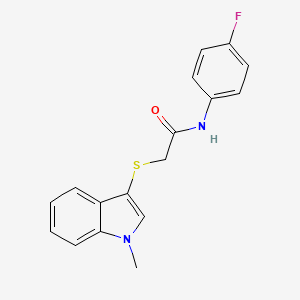
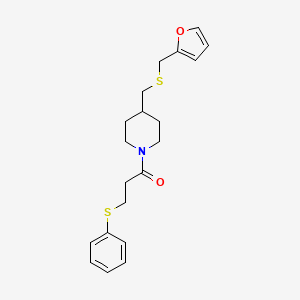
![6-Cyclopropyl-2-{[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2637363.png)
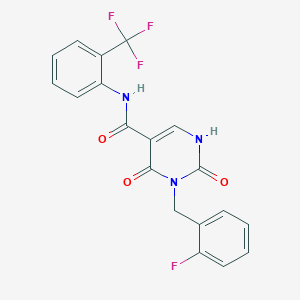
![tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
![tert-butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2637370.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)
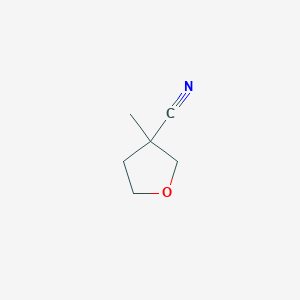
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2637375.png)

![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)

